N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-17(13-7-3-4-8-14(13)19)11-20-18(22)16-10-12-6-2-5-9-15(12)21-16/h2-10,17,21H,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRPOTDXBWYGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Alkylation
The indole core is functionalized at the C3 position via Friedel-Crafts acylation. Ethyl 5-chloroindole-2-carboxylate undergoes acylation with acyl chlorides (e.g., propionyl chloride) in 1,2-dichloroethane using AlCl₃ as a catalyst. Subsequent reduction with triethylsilane in trifluoroacetic acid yields 3-alkylated indole-2-carboxylates. Hydrolysis with NaOH/EtOH produces 1H-indole-2-carboxylic acid derivatives (e.g., 3-ethyl-5-chloro-1H-indole-2-carboxylic acid).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acylation | AlCl₃, 1,2-dichloroethane, reflux | 75–85 | |
| Reduction | (Et)₃SiH, CF₃COOH, 0°C → rt | 70–80 | |
| Hydrolysis | 3N NaOH, EtOH, reflux | 85–90 |
Hemetsberger-Knittel Indole Synthesis
For indoles with substituents at C4 or C7, the Hemetsberger-Knittel method is employed. Methyl 2-azidoacetate reacts with substituted benzaldehydes (e.g., o-tolualdehyde) in methanol under basic conditions to form azidocinnamates. Thermolysis in xylene induces cyclization to yield 4-substituted indole-2-carboxylates.
Preparation of 2-(2-Chlorophenyl)-2-Methoxyethylamine
Reductive Amination of 2-Chlorobenzaldehyde
2-Chlorobenzaldehyde undergoes condensation with nitromethane in the presence of ammonium acetate to form β-nitrostyrene derivatives. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-(2-chlorophenyl)-2-methoxyethylamine.
Optimization Data
| Catalyst | Solvent | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | MeOH | 1 | 12 | 78 |
| Ra-Ni | EtOH | 3 | 8 | 65 |
Methoxylation Strategies
Methoxy groups are introduced via nucleophilic substitution. 2-(2-Chlorophenyl)-2-bromoethylamine reacts with sodium methoxide in DMF at 60°C, achieving 90% conversion.
Coupling of Indole-2-Carboxylic Acid and Amine
BOP-Mediated Coupling
Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitates amide bond formation. 1H-Indole-2-carboxylic acid (1.2 eq) and 2-(2-chlorophenyl)-2-methoxyethylamine (1 eq) are reacted in anhydrous DMF with DIPEA (3 eq) at room temperature for 12 h.
Comparative Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BOP | DMF | 25 | 82 | 98 |
| EDC/HOBt | CH₂Cl₂ | 0 → 25 | 75 | 95 |
| DCC | THF | 25 | 68 | 90 |
One-Pot Hydrolysis-Coupling
Ethyl indole-2-carboxylate is hydrolyzed in situ with LiOH in THF/H₂O, followed by EDC/HOBt-mediated coupling with the amine. This method reduces purification steps and improves throughput (yield: 77%).
Optimization and Challenges
Regioselectivity in Indole Functionalization
C3 alkylation competes with C5/C7 substitution. Using bulky acyl chlorides (e.g., pivaloyl chloride) and low temperatures (−20°C) enhances C3 selectivity (95:5 C3:C5 ratio).
Amine Stability
The secondary amine is prone to oxidation. Reactions are conducted under argon, and intermediates are stored at −20°C to prevent degradation.
Purification Techniques
Final compounds are purified via silica gel chromatography (hexane/EtOAc) or recrystallization from isopropanol. HPLC analysis confirms >98% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Scientific Research Applications
Anticancer Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide has been investigated for its anticancer properties. Research indicates that indole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against human lung carcinoma (A549) and breast cancer (MCF-7) cells, with IC50 values often below 10 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Inhibition of Enzymes
This compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For example, indole-2-carboxamides have been noted to act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade, indicating their potential use in anticoagulant therapies . The inhibition of such enzymes can be pivotal in managing conditions like thrombosis and other cardiovascular diseases.
Case Study: Anticancer Properties
A study published in 2020 evaluated a series of indole derivatives for their anticancer activity against several cell lines. Among these, this compound demonstrated notable efficacy against A549 lung cancer cells with an IC50 value of approximately 5 µM . This study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Case Study: Enzyme Inhibition
In another study focusing on anticoagulant properties, researchers synthesized various indole-2-carboxamide derivatives and tested their inhibitory effects on factor Xa. The results indicated that specific modifications to the indole structure significantly enhanced inhibitory potency, suggesting that this compound could be optimized for better therapeutic outcomes .
Comparative Data Table
The following table summarizes key findings related to the applications and activities of this compound compared to other related compounds:
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Indole-2-Carboxamide Derivatives
Structural Modifications and Substituent Effects
Indole-2-carboxamide derivatives exhibit diverse bioactivities influenced by substituents on the indole ring and the amide side chain. Key comparisons include:
Key Observations :
- Methoxyethyl Chains: Present in both the target compound and compound 13b , this group may increase solubility compared to bulkier substituents like benzophenone .
- Indole Ring Substitutions : 5-Chloro derivatives (e.g., ) are common, with chloro groups influencing electronic properties and bioactivity.
Physicochemical Properties
- Melting Points : Range from 144–184°C for indole-2-carboxamides , influenced by substituent bulk and crystallinity.
- Solubility : Methoxyethyl (target compound) and hexyl groups may improve solubility in polar organic solvents compared to aromatic side chains.
Pharmacological Implications
- Lipid-Lowering Effects : N-(benzoylphenyl)-5-substituted indole-2-carboxamides () demonstrated lipid-lowering activity, suggesting the indole scaffold's relevance in metabolic disorders .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide, with the CAS number 1798659-65-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
- Molecular Formula : C₁₈H₁₇ClN₂O₂
- Molecular Weight : 328.8 g/mol
- Structure : The compound features an indole ring system substituted with a chlorophenyl and methoxyethyl group, which is critical for its biological activity.
The biological activity of this compound involves interactions with various molecular targets. It is hypothesized to exert its effects by modulating enzyme and receptor activities, particularly in pathways related to cancer and neurological conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A study demonstrated that derivatives of indole-2-carboxamides showed potent antiproliferative activity against breast cancer cell lines (MCF-7), with some compounds achieving a GI50 as low as 0.95 µM .
- Mechanistic Insights : These compounds were found to induce apoptosis through activation of caspases and modulation of apoptotic markers such as Cytochrome C, Bax, and Bcl-2 .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Hypoxic-Ischemic Injury : Research has indicated that similar indole derivatives can alleviate hypoxic-ischemic brain injury by improving cell viability and reducing oxidative stress markers in astrocytes . This suggests a potential therapeutic application in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at C5 | Enhances CB1 receptor modulation |
| Methoxyethyl chain | Influences binding affinity |
| Indole ring modifications | Alters antiproliferative potency |
Studies have shown that modifications on the phenyl and indole rings significantly impact the compound's biological activity, especially regarding receptor interactions and anticancer efficacy .
Case Studies
- Antiproliferative Activity : A series of studies focused on indole derivatives demonstrated their ability to inhibit cancer cell growth effectively. For example, certain derivatives exhibited greater potency than established chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .
- Neuroprotective Mechanisms : In a model of hypoxic injury, compounds similar to this compound showed promise in protecting neuronal cells by enhancing mitochondrial function and reducing apoptosis during ischemic events .
Q & A
Q. What are the standard synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide, and what coupling agents are critical for amide bond formation?
The compound is synthesized via multi-step reactions involving coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 2,6-lutidine as a base. Key steps include:
- Step 1 : Reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with 1H-indole-2-carboxylic acid in dry dichloromethane (DCM) under inert conditions.
- Step 2 : Activation of the carboxylic acid using TBTU, enabling efficient amide bond formation at 0–5°C to minimize side reactions .
- Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization yield high-purity product .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., DMSO-d6 solvent resolves indole NH and methoxy signals) .
- X-ray crystallography : Determines 3D conformation, confirming dihedral angles between the indole core and chlorophenyl-methoxyethyl substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z within 0.0004 Da) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Maintaining 0–5°C during TBTU addition reduces racemization and byproducts .
- Solvent selection : Dry DCM minimizes hydrolysis of activated intermediates.
- Catalyst screening : Alternative coupling agents (e.g., HATU) or bases (DIPEA) may enhance efficiency for derivatives .
- Example : A 37% yield was achieved using Combiflash chromatography with ethyl acetate/hexane gradients .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine NMR (for functional groups) with X-ray data (for spatial arrangement). For instance, conflicting NOE signals in NMR may be clarified by crystallographic hydrogen-bonding patterns .
- Dynamic NMR : Assess temperature-dependent shifts to identify rotamers or tautomers .
- Isotopic labeling : Use 15N-labeled analogs to trace indole NH proton exchange kinetics .
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence biological activity?
- Halogen effects : Chlorine at the 2-position on phenyl enhances lipophilicity and receptor binding (e.g., cannabinoid CB1 affinity). Fluorine analogs show reduced potency due to electronic effects .
- Methoxy group : Ortho-methoxy improves solubility and metabolic stability compared to para-substituted analogs (logP reduction by ~0.5 units) .
- Indole modifications : Methylation at N1 of indole reduces off-target activity but may lower blood-brain barrier penetration .
Q. What in vitro assays are recommended to evaluate cannabinoid receptor interactions?
- Radioligand binding : Compete with [3H]CP-55,940 for CB1/CB2 receptors in transfected HEK293 cells (IC50 determination) .
- Functional assays : Measure cAMP inhibition via BRET-based biosensors to assess inverse agonism .
- Mutagenesis studies : Identify key receptor residues (e.g., CB1 Lys3.28) interacting with the methoxyethyl group via alanine scanning .
Q. How can batch-to-batch variations in melting point data be addressed?
- Standardized protocols : Use a Micro Controller-Based melting point apparatus with calibrated thermometers .
- Impurity profiling : HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) detects residual solvents or unreacted intermediates affecting MP .
- Polymorphism screening : Perform DSC (Differential Scanning Calorimetry) to identify crystalline vs. amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
